ethyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate
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Overview
Description
Ethyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate is a compound that belongs to the class of thiazolidines, which are five-membered heterocyclic compounds containing sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction produces 2-methylidene-1,3-thiazolidin-4-one derivatives, which can further react with oxalyl chloride in dry acetonitrile at 70°C to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance the yield, purity, and selectivity of the product. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are also being explored to improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives with different oxidation states.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives. Substitution reactions can result in the formation of various functionalized thiazolidine compounds .
Scientific Research Applications
Ethyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Ethyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate can be compared with other similar compounds, such as:
Mthis compound: This compound has a similar structure but with a methyl ester group instead of an ethyl ester group.
4-[(2,4-Dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid: This compound has a carboxylic acid group instead of an ester group.
Ethyl (2,4-dioxo-1,3-thiazolidin-3-yl)acetate: This compound has an acetate group instead of a benzoate group.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and chemical reactivity compared to its analogs .
Properties
IUPAC Name |
ethyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4S/c1-2-18-12(16)10-5-3-9(4-6-10)7-14-11(15)8-19-13(14)17/h3-6H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZLGSMSKJEFFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CN2C(=O)CSC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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